6-Chloro-2-fluoro-3-methylbenzaldehyde

Catalog No.
S796925
CAS No.
286474-59-7
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-fluoro-3-methylbenzaldehyde

CAS Number

286474-59-7

Product Name

6-Chloro-2-fluoro-3-methylbenzaldehyde

IUPAC Name

6-chloro-2-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3

InChI Key

GGZOMBUJFMOEEZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F

6-Chloro-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆ClFO. It is classified as a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine substituents along with a methyl group on a benzene ring. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties and reactivity that are valuable in various synthetic applications.

  • Organic synthesis

    The presence of a reactive aldehyde group (CHO) makes 6-Chloro-2-fluoro-3-methylbenzaldehyde a potential building block for the synthesis of more complex molecules. Aldehydes can undergo various reactions, such as aldol condensation and reductive amination, which researchers can utilize to create new compounds with desired properties .

  • Medicinal chemistry

  • Material science

    Aromatic aldehydes with halogen substituents can be used in the design of new functional materials. For instance, some halogenated aldehydes have been investigated for their potential applications in liquid crystals or organic light-emitting diodes (OLEDs) . Further research is required to understand if 6-Chloro-2-fluoro-3-methylbenzaldehyde possesses similar properties.

  • Oxidation: The aldehyde group can be oxidized to form 6-chloro-2-fluoro-3-methylbenzoic acid.
  • Reduction: The aldehyde can be reduced to yield 6-chloro-2-fluoro-3-methylbenzyl alcohol.
  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophiles such as sodium methoxide can facilitate substitution reactions .

The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde can be achieved through several methods:

  • Oxidation of 6-Chloro-2-fluoro-3-methyl-toluene: This method typically involves the use of chromyl chloride under controlled conditions to selectively oxidize the methyl group to an aldehyde.
  • Halogenation Reactions: Electrophilic aromatic substitution can introduce chlorine and fluorine at specific positions on the benzene ring, followed by further functionalization to obtain the desired aldehyde structure.

These methods are often optimized for yield and purity in both laboratory and industrial settings .

6-Chloro-2-fluoro-3-methylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in:

  • Pharmaceuticals: As a building block for synthesizing active pharmaceutical ingredients.
  • Agrochemicals: In the formulation of pesticides and herbicides.
  • Organic Synthesis: As a versatile reagent in various organic transformations .

Interaction studies involving 6-chloro-2-fluoro-3-methylbenzaldehyde focus on its reactivity with biological molecules. The presence of halogen substituents can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or activating effects on metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 6-chloro-2-fluoro-3-methylbenzaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-6-fluorobenzaldehydeC₇H₄ClFCHOLacks methyl group; different substitution pattern
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehydeC₉H₄ClF₄CHOContains trifluoromethyl group; higher halogenation
6-Chloro-2-fluorobenzaldehydeC₇H₄ClFCHOSimilar halogenation but different methyl position

Uniqueness

The uniqueness of 6-chloro-2-fluoro-3-methylbenzaldehyde lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties that are advantageous for various synthetic applications. This pattern differentiates it from other halogenated benzaldehydes, making it particularly valuable in organic synthesis and pharmaceutical development .

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Chloro-2-fluoro-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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